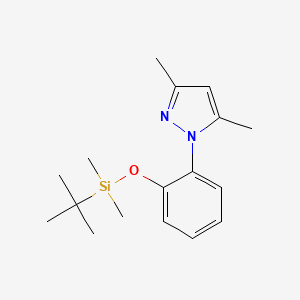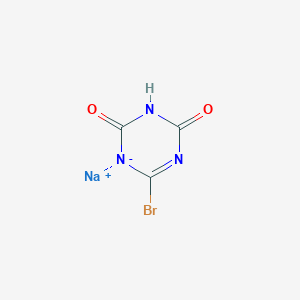
Bromoisocyanuric Acid Monosodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoisocyanuric Acid Monosodium Salt is a chemical compound with the molecular formula C3HBrN3NaO3. It is commonly used as a brominating agent in organic synthesis due to its ability to introduce bromine atoms into various substrates. This compound is known for its stability and effectiveness in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Bromoisocyanuric Acid Monosodium Salt can be synthesized through the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving isocyanuric acid in water.
- Adding sodium hydroxide to the solution to form the sodium salt of isocyanuric acid.
- Introducing bromine to the solution to achieve bromination.
The reaction is usually carried out at low temperatures to control the rate of bromination and to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:
- Continuous feeding of isocyanuric acid and sodium hydroxide into a reactor.
- Controlled addition of bromine to the reactor.
- Efficient cooling systems to maintain the desired reaction temperature.
- Filtration and purification steps to isolate the final product.
化学反応の分析
Types of Reactions
Bromoisocyanuric Acid Monosodium Salt undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Substitution: It is commonly used in electrophilic substitution reactions to introduce bromine atoms into aromatic compounds.
Common Reagents and Conditions
Oxidation Reactions: Typically carried out in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Often performed in acidic or neutral conditions, with the compound acting as the brominating agent.
Major Products Formed
Brominated Aromatic Compounds: These are the primary products formed when this compound is used in substitution reactions with aromatic substrates.
Oxidized Products: Formed when the compound is used as an oxidizing agent.
科学的研究の応用
Bromoisocyanuric Acid Monosodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a brominating agent in organic synthesis to introduce bromine atoms into various molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of brominated flame retardants and other industrial chemicals.
作用機序
The mechanism by which Bromoisocyanuric Acid Monosodium Salt exerts its effects involves the release of bromine atoms. These bromine atoms can then participate in various chemical reactions, such as:
Electrophilic Substitution: Bromine atoms act as electrophiles, attacking electron-rich sites on aromatic compounds.
Oxidation: Bromine atoms can oxidize certain substrates, leading to the formation of oxidized products.
類似化合物との比較
Similar Compounds
Chlorine-based Isocyanurates: Such as Trichloroisocyanuric Acid and Dichloroisocyanuric Acid.
Other Brominating Agents: Such as N-Bromosuccinimide and Bromine.
Uniqueness
Bromoisocyanuric Acid Monosodium Salt is unique due to its stability and effectiveness as a brominating agent. Unlike some other brominating agents, it provides controlled bromination with minimal side reactions. Additionally, its sodium salt form enhances its solubility in water, making it easier to handle in various reactions.
特性
分子式 |
C3HBrN3NaO2 |
|---|---|
分子量 |
213.95 g/mol |
IUPAC名 |
sodium;6-bromo-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dione |
InChI |
InChI=1S/C3H2BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h(H2,5,6,7,8,9);/q;+1/p-1 |
InChIキー |
SRUQAUMZABEGJF-UHFFFAOYSA-M |
正規SMILES |
C1(=O)NC(=O)N=C([N-]1)Br.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


diphenylsilane](/img/structure/B12515617.png)
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)
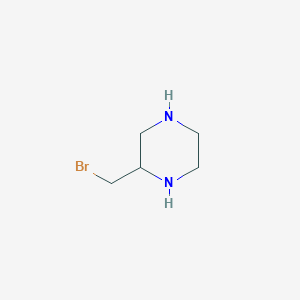
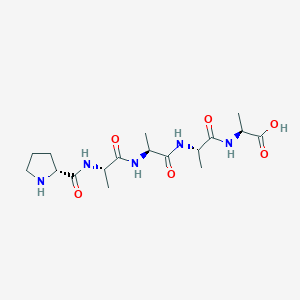
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
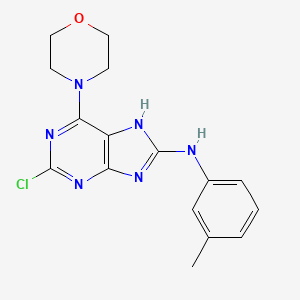
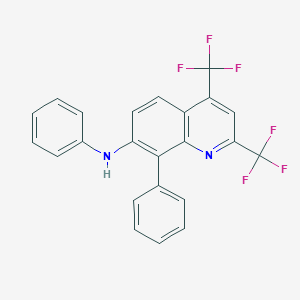
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)
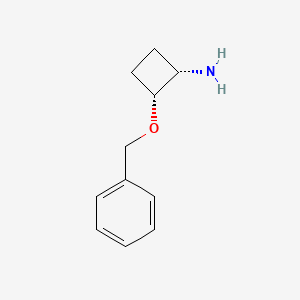

![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
